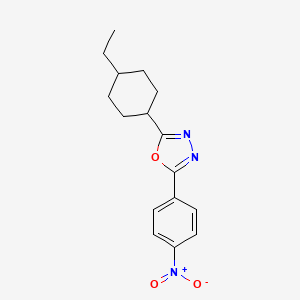![molecular formula C10H16FNO5 B2837738 2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid CAS No. 2361634-62-8](/img/structure/B2837738.png)
2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine, along with a fluoro group and an acetic acid group. The presence of these functional groups will influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. The azetidine ring might undergo ring-opening reactions, the fluoro group could be involved in nucleophilic substitution reactions, and the acetic acid group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure. Unfortunately, specific physical and chemical properties for this compound aren’t available in the databases I have access to .Scientific Research Applications
Antibacterial Properties
One significant application of this compound is in the field of antibacterial research. It has been synthesized and evaluated for its potential as an antibacterial agent, showing notable activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).
Enzyme Inhibition
This compound has also been studied for its role in enzyme inhibition. A study on the inhibition of human leukocyte elastase by related compounds underscores its potential for targeting specific enzymatic pathways (Doucet et al., 1997).
Neurological Receptor Imaging
In neurology, derivatives of this compound have been used in developing ligands for imaging nicotinic acetylcholine receptors using positron emission tomography (PET). This application is critical for understanding various neurological processes and disorders (Doll et al., 1999).
Synthesis and Structural Analysis
Considerable research has been done on the synthesis and structural analysis of similar compounds. Studies explore various methods of synthesis and applications in different contexts, such as the study of ortho-fluorophenylglycine (Burns & Hagaman, 1993).
Chiral Derivatizing Agent
This compound has been explored as a chiral derivatizing agent. The specific rotation and configurational determination through NMR spectroscopy are significant for understanding the stereochemistry of related molecules (Hamman et al., 1987).
Novel Synthesis Approaches
Several studies focus on novel synthesis approaches for related compounds, exploring diverse methodologies and potential applications in medicinal chemistry and other fields (Wei-dong, 2008).
Antibacterial and Antifungal Activity
Research has also been conducted on the antibacterial and antifungal properties of similar compounds, highlighting their potential in treating various infections (Walsh et al., 1996).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, toxicity, or flammability. Without specific information about this compound, it’s difficult to provide details about its safety and hazards .
properties
IUPAC Name |
2-fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO5/c1-9(2,3)17-8(15)12-4-10(16,5-12)6(11)7(13)14/h6,16H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIPYCAOTXUFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

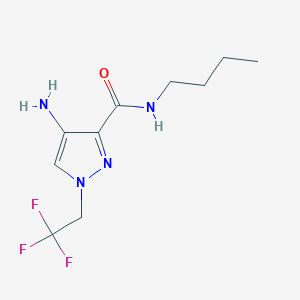
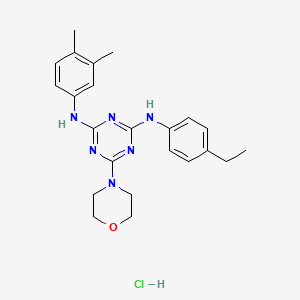
![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2837658.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2837659.png)

![2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2837663.png)
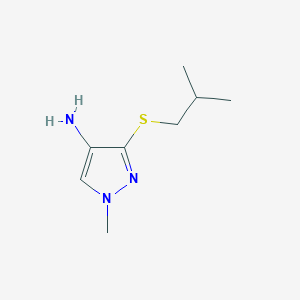
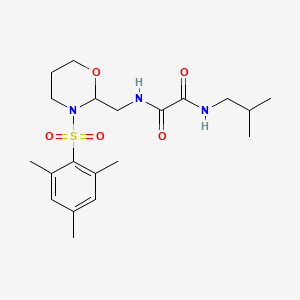
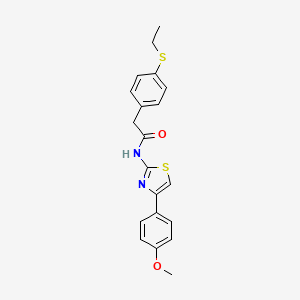
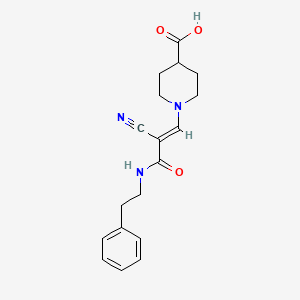
![(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2837669.png)
![2-(1,3-Dioxopyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B2837670.png)
